molecular formula C21H26N4O2 B11678639 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11678639
M. Wt: 366.5 g/mol
InChI Key: QQIVBXRWKHVREW-JCMHNJIXSA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Formation of the Acetohydrazide Moiety: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under suitable conditions to form the desired product.

    Condensation Reaction: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylpiperazin-1-yl) (2- (4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile

Uniqueness

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-27-20-9-7-18(8-10-20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15-

InChI Key

QQIVBXRWKHVREW-JCMHNJIXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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